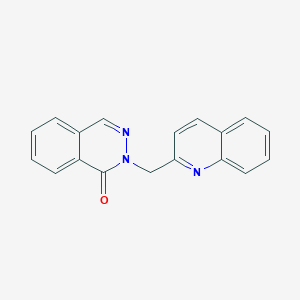

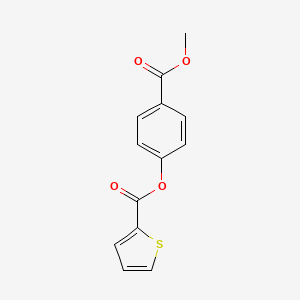

![molecular formula C14H17N3O3 B5646102 6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 5807-93-2](/img/structure/B5646102.png)

6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a derivative of the pyrimidinedione class, known for its varied pharmacological activities and significant interest in medicinal chemistry. It's structurally characterized by the presence of a pyrimidinedione core substituted with ethoxyphenyl and dimethylamino groups, contributing to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of pyrimidinedione derivatives typically involves strategic functionalization of the core pyrimidine ring. A common approach includes the condensation of ethyl acetoacetate with urea or thiourea, followed by substitution reactions to introduce specific functional groups such as the ethoxyphenyl and amino groups (Katakami et al., 1992). This method allows for the precise manipulation of the molecule's structure to achieve desired properties and activities.

Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by planar pyrimidine rings, often showing significant displacements from this plane due to the substituents (Trilleras et al., 2009). These structural nuances are crucial for the compound's interactions with biological targets, significantly influencing its reactivity and binding affinities.

Chemical Reactions and Properties

Pyrimidinedione derivatives engage in various chemical reactions, including cycloadditions, electrophilic substitutions, and hydrogen bonding, which are pivotal in modifying their chemical properties and enhancing their biological activities. The functional groups attached to the pyrimidine core, such as the ethoxyphenyl and amino groups, play essential roles in these reactions, determining the compound's reactivity and the formation of hydrogen-bonded networks (Rodríguez et al., 2009).

Physical Properties Analysis

The physical properties of 6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, including solubility, melting point, and crystal structure, are significantly influenced by its molecular structure. The presence of ethoxy and amino groups can enhance solubility in organic solvents, while the planarity and substituents of the pyrimidine ring affect its crystalline structure and melting point (Nagarajaiah et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidinedione derivatives, such as acidity, basicity, and nucleophilicity, are primarily dictated by the nature and position of substituents on the pyrimidine ring. These properties are crucial for the compound's biological activity and its interaction with biological systems. The ethoxyphenyl and amino groups contribute to the compound's overall electronic structure, influencing its chemical behavior and reactivity (Fakheri-Vayeghan et al., 2018).

属性

IUPAC Name |

6-(4-ethoxyanilino)-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-12-9-13(18)17(3)14(19)16(12)2/h5-9,15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTILCRWUPPYWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973650 |

Source

|

| Record name | 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

5807-93-2 |

Source

|

| Record name | 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(difluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5646029.png)

![5-chloro-2-methoxy-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine](/img/structure/B5646034.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-fluorophenyl)sulfonyl]piperidine](/img/structure/B5646039.png)

![2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5646071.png)

![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)

![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)

![5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5646104.png)